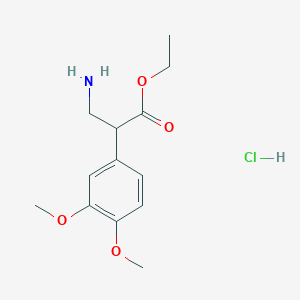

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride (CAS 16226-24-7) is a synthetic organic compound with the molecular formula C₁₃H₂₀ClNO₄ and a molecular weight of 289.76 g/mol . Its structure comprises:

- An ethyl ester group.

- A primary amino group (-NH₂) at the β-position of the propanoate backbone.

- A 3,4-dimethoxyphenyl substituent at the α-position.

Properties

IUPAC Name |

ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFYOLQSWMFANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl chloroformate in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride has shown promising results in oncology . Research indicates its potential as an anticancer agent against various cancer cell lines, including gastric cancer cells (SGC-790, MKN-4, and MKN45). Studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in these cell lines.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Its structural features could contribute to protecting neuronal cells from oxidative stress and apoptosis, although further research is necessary to elucidate the underlying mechanisms.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties . Initial studies indicate that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Activity

A study conducted on gastric cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values observed were comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuroprotection

In vitro studies have shown that the compound can protect neuronal cells against oxidative stress induced by hydrogen peroxide. This suggests a potential application in neurodegenerative diseases where oxidative damage is a key factor.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

Backbone Modifications

- The β-hydroxy group in CAS 1375473-45-2 introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .

- Trifluoropropionate derivatives (e.g., C₁₂H₁₃F₃O₄) leverage fluorine’s electronegativity to improve stability and bioavailability, though at the cost of increased synthetic complexity .

Non-Aromatic Substituents

Pharmacological Potential

- While direct pharmacological data for the target compound are unavailable, structurally related compounds like Verapamil hydrochloride (CAS 152-11-4) demonstrate calcium channel-blocking activity, hinting at possible cardiovascular applications for dimethoxyphenyl-containing analogs .

Biological Activity

Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H20ClNO4 and a molecular weight of 273.76 g/mol. The structure features an ethyl ester group, an amino group, and a substituted phenyl ring with methoxy groups, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with proteins, potentially altering their function. Additionally, the methoxy groups may participate in hydrophobic interactions, influencing the compound’s activity against different biological pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effects on various cancer cell lines:

- Gastric Cancer Cells : It has shown significant cytotoxicity against gastric cancer cell lines such as SGC-790, MKN-4, and MKN45.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar structural features:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Similar structure | Antidepressant properties |

| Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate | Slight variations in methoxy positions | Potential anticancer effects |

This comparison highlights the unique pharmacological properties of this compound due to its specific substitution pattern on the phenyl ring.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits IC50 values indicating effective cytotoxicity against specific cancer cell lines.

- Mechanistic Studies : Further investigations are required to fully understand the molecular interactions and pathways influenced by this compound. Initial findings suggest that it may act as an inhibitor of key enzymes involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride, and how can reaction intermediates be characterized?

- Methodology : The compound is typically synthesized via a multi-step process involving (i) condensation of 3,4-dimethoxyphenyl precursors with ethyl esters, followed by (ii) amine group protection/deprotection and (iii) hydrochlorination. For example, intermediates like (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can be recrystallized from CHCl₃-methanol to obtain single crystals for X-ray diffraction (XRD) analysis . Intermediate characterization includes NMR, HPLC, and mass spectrometry.

Q. What purification techniques are effective for isolating high-purity this compound?

- Methodology : Recrystallization using chloroform-methanol mixtures is effective for initial purification . For higher purity, reverse-phase HPLC with a C18 column and mobile phases like acetonitrile:2-aminoheptane:aqueous sodium acetate (30:0.5:70) can resolve impurities . Flow rates of 0.9 mL/min and UV detection at 278 nm are optimal .

Q. Which analytical methods are recommended for quantifying the compound in research samples?

- Methodology : Use HPLC with a C18 column (4.6 × 125–150 mm) and mobile phases combining acetonitrile with buffered solutions (e.g., 0.015 M sodium acetate + acetic acid). Detection at 278 nm ensures sensitivity for aromatic and amine moieties . Validate methods for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (98–102%) .

Q. How should the compound be stored to maintain stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis of the ester group and amine oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when properly stored .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, and what analytical tools detect racemization?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane:isopropanol (80:20) mobile phase to resolve enantiomers. Polarimetry and circular dichroism (CD) spectroscopy complement HPLC for detecting racemization. For example, (R)-configured intermediates (e.g., from ) require strict control of reaction pH and temperature to prevent inversion .

Q. What are the key impurities in the compound, and how are they profiled?

- Methodology : Common impurities include desmethyl derivatives (due to demethoxylation) and ester hydrolysis byproducts. Advanced impurity profiling uses LC-MS/MS with electrospray ionization (ESI) in positive ion mode. For example, Impurity M(EP) (a dimeric derivative) can be quantified using a 50 mg reference standard and gradient elution .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?

- Methodology : Combine kinetic studies (e.g., varying temperature/pH) with DFT calculations to model reaction pathways. Isolate intermediates via preparative TLC and characterize via ¹H/¹³C NMR and high-resolution MS. For instance, dimerization observed in related compounds (e.g., verapamil derivatives) arises from nucleophilic attack of free amines on ester groups under basic conditions .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodology : Perform systematic solubility studies in polar (e.g., water, methanol) and nonpolar (e.g., chloroform) solvents using UV-Vis spectrophotometry. For example, the compound shows higher solubility in methanol (≥50 mg/mL) than in water (<1 mg/mL) due to the hydrophobic 3,4-dimethoxyphenyl group. Conflicting data may arise from crystallinity variations, addressed via XRD to compare polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.